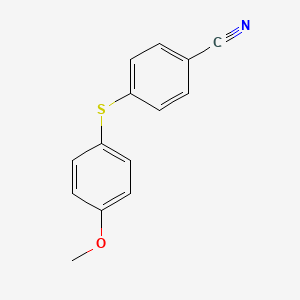

4-(4-Methoxyphenylthio)benzonitrile

Description

Structure

3D Structure

Properties

CAS No. |

53279-52-0 |

|---|---|

Molecular Formula |

C14H11NOS |

Molecular Weight |

241.31 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)sulfanylbenzonitrile |

InChI |

InChI=1S/C14H11NOS/c1-16-12-4-8-14(9-5-12)17-13-6-2-11(10-15)3-7-13/h2-9H,1H3 |

InChI Key |

MTIXIVRIPZBWIX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Advanced Characterization Techniques and Spectroscopic Analysis

High-Resolution Structural Elucidation

X-ray Crystallography and Solid-State Structural Analysis

Specific crystal system, space group, unit cell dimensions, and key bond length/angle data for 4-(4-Methoxyphenylthio)benzonitrile are not available.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Detailed ¹H and ¹³C NMR chemical shifts, coupling constants, and data from advanced NMR techniques for this compound could not be found.

Vibrational and Electronic Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Characteristic FTIR absorption frequencies (e.g., for C≡N, C-S-C, C-O-C bonds) for this compound are not documented in the searched resources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis absorption maxima (λmax) and corresponding electronic transition data for this compound are not available.

Photophysical Characterization (e.g., Luminescence, Charge Transfer Properties)

Data regarding the luminescence, fluorescence or phosphorescence spectra, quantum yields, and intramolecular charge transfer (ICT) properties of this compound could not be located.

Surface and Microstructural Analysis

Surface and microstructural properties are paramount in determining the performance of materials in fields such as electronics and coatings. For this compound, understanding the topography and chemical nature of its surface is crucial for controlling its functional properties.

Scanning Probe Microscopy (SPM) techniques are indispensable for characterizing the surface topography of thin films at the nanoscale. Atomic Force Microscopy (AFM) is particularly well-suited for materials like this compound as it can be used for both conductive and insulating samples. oxinst.com AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflections of the cantilever, caused by forces between the tip and the surface, are monitored by a laser to construct a three-dimensional topographic map. researchgate.netresearchgate.net

For a thin film of this compound, AFM analysis can reveal key morphological features. These include surface roughness, which quantifies the fine-scale vertical deviations on the surface, and the size and distribution of crystalline grains or molecular aggregates. This information is vital for applications where a smooth and uniform film is required.

Scanning Tunneling Microscopy (STM), while offering higher resolution, is limited to conductive or semiconductive surfaces. It measures the quantum tunneling current between a sharp metallic tip and the sample surface to image the surface electronic structure with atomic resolution. If this compound were deposited on a conductive substrate, STM could potentially visualize the arrangement of individual molecules within a self-assembled monolayer.

A typical AFM analysis of a this compound thin film might yield the following data:

| Parameter | Description | Typical Value Range |

| Root Mean Square (RMS) Roughness (Rq) | The standard deviation of the surface height profile from the mean line. | 0.5 - 5.0 nm |

| Average Roughness (Ra) | The arithmetic average of the absolute values of the height deviations. | 0.4 - 4.0 nm |

| Mean Grain Size | The average diameter of distinct granular features on the surface. | 20 - 200 nm |

| Peak-to-Valley Height (Rz) | The difference between the highest and lowest points in the analyzed area. | 5 - 50 nm |

This interactive table provides representative data that could be obtained from an AFM analysis of a thin film.

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of the very top layers of a material. fu-berlin.demanchester.ac.uk The technique involves bombarding the sample surface with a focused primary ion beam, which causes the ejection of secondary ions from the surface. These ejected ions are then analyzed by a mass spectrometer, typically a time-of-flight (ToF) analyzer, which separates them based on their mass-to-charge (m/z) ratio. fu-berlin.deadmatel.com

For this compound, ToF-SIMS can provide detailed chemical maps of a surface, showing the lateral distribution of the molecule or its characteristic fragments. researchgate.net This is particularly useful for confirming successful deposition, identifying contamination, or studying the compound's distribution on a patterned substrate. researchgate.net The high mass resolution of ToF-SIMS allows for the differentiation of ions with very similar masses, ensuring accurate identification. nih.govnih.gov

In a SIMS analysis of this compound, specific ion fragments would serve as markers for the molecule. By mapping the intensity of these fragments across the surface, a chemical image can be generated.

| Ion Fragment | Chemical Formula | Mass-to-Charge (m/z) | Significance |

| Parent Molecule (M+) | C₁₄H₁₁NOS⁺ | 241.06 | Confirms the presence of the intact molecule on the surface. |

| Thiophenoxy fragment | C₆H₄S⁻ | 108.00 | Characteristic fragment indicating the sulfur-benzene bond. |

| Methoxyphenyl fragment | C₇H₇O⁺ | 107.05 | Identifies the methoxy-substituted phenyl group. |

| Benzonitrile (B105546) fragment | C₇H₄N⁻ | 102.03 | Identifies the nitrile-substituted phenyl group. |

| Sulfide (B99878) ion | S⁻ | 31.97 | Elemental marker for sulfur, confirming its presence. researchgate.net |

This interactive table presents potential secondary ion fragments of this compound and their diagnostic value in SIMS analysis.

X-ray Photoelectron Spectroscopy (XPS) is a powerful, non-destructive surface analysis technique that provides quantitative information about the elemental composition and, crucially, the chemical states of those elements within the top 1-10 nanometers of a material's surface. nih.govipfdd.de The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and is sensitive to the local chemical environment and oxidation state of the atom. researchgate.net

For this compound, an XPS analysis would begin with a survey scan to identify all the elements present (Carbon, Nitrogen, Oxygen, Sulfur). Following this, high-resolution scans of the individual C 1s, N 1s, O 1s, and S 2p peaks would be performed. The S 2p spectrum is particularly important as it can confirm that the sulfur is present as a thioether (-S-) and not in an oxidized state such as a sulfoxide (B87167) (-SO-) or sulfone (-SO₂-), which would appear at higher binding energies. researchgate.net Deconvolution of the high-resolution C 1s spectrum can differentiate between carbon atoms in different environments (C-C/C-H, C-S, C-O, C≡N).

| Element (Core Level) | Chemical Environment | Expected Binding Energy (eV) |

| Sulfur (S 2p) | Thioether (C-S-C) | ~163.5 - 164.5 |

| Carbon (C 1s) | C-C, C-H (Aromatic) | ~284.8 |

| Carbon (C 1s) | C-S, C-O, C-N | ~285.5 - 286.8 |

| Carbon (C 1s) | Nitrile (C≡N) | ~287.0 |

| Nitrogen (N 1s) | Nitrile (-C≡N) | ~399.0 - 400.0 |

| Oxygen (O 1s) | Methoxy (B1213986) (-OCH₃) | ~532.5 - 533.5 |

This interactive table details the expected binding energies for the core-level electrons of each element in this compound, which allows for the determination of chemical states via XPS.

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties, reactivity, and charge distribution within this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations can determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Theoretical calculations can predict the most likely sites for electrophilic and nucleophilic attack, thereby forecasting the molecule's reactivity. The presence of an electron-donating methoxy group on one phenyl ring and an electron-withdrawing nitrile group on the other creates a polarized electronic structure in this compound.

Computational methods can map out potential energy surfaces for various reactions, identifying transition states and reaction intermediates. This allows for the theoretical exploration of reaction mechanisms, such as electrophilic aromatic substitution or nucleophilic addition to the nitrile group. For diaryl sulfides, computational studies have been employed to understand the mechanisms of their synthesis, for example, in copper-catalyzed C–S coupling reactions. researchgate.net These studies can elucidate the role of the catalyst and the influence of substituents on the reaction outcome.

The distribution of electron density in this compound is inherently asymmetric due to its functional groups. The methoxy group increases electron density on its attached phenyl ring, particularly at the ortho and para positions, while the nitrile group withdraws electron density from its ring. The thioether bridge acts as a linker that can facilitate electronic communication between the two rings.

Natural Bond Orbital (NBO) analysis, a common computational technique, can quantify the charge distribution on each atom and analyze charge transfer interactions. It is expected that there would be a net charge transfer from the methoxy-substituted phenyl ring (the donor moiety) to the nitrile-substituted phenyl ring (the acceptor moiety) through the sulfur atom. This intramolecular charge transfer (ICT) character is a key feature of donor-acceptor molecules and significantly influences their optical and electronic properties.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations can be used to study the conformational flexibility and dynamics of this compound. The primary source of flexibility in this molecule is the rotation around the C-S bonds of the thioether linkage. MD simulations can explore the potential energy landscape associated with these rotations and identify the most stable conformations.

Influence of Methoxy and Nitrile Groups on Electronic Structure

The electronic character of this compound is largely dictated by the interplay of the electron-donating methoxy group, the electron-withdrawing nitrile group, and the bridging thioether.

The methoxy group (–OCH₃) exerts a dual electronic influence on the phenyl ring to which it is attached: an inductive effect and a resonance effect. nih.govvaia.com

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond. This is a deactivating effect. libretexts.orguba.ar

Resonance Effect (+R or +M): The oxygen atom has lone pairs of electrons that can be delocalized into the π-system of the benzene (B151609) ring. libretexts.orgacs.org This donation of electron density increases the electron richness of the ring, especially at the ortho and para positions. libretexts.org

| Electronic Effect | Description | Influence on Aromatic Ring |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to the high electronegativity of oxygen. | Deactivating |

| Resonance Effect (+R) | Donation of lone pair electrons from the oxygen atom into the aromatic π-system. | Activating (especially at ortho and para positions) |

| Overall Effect | The +R effect dominates the -I effect. | Electron-donating, activating, ortho-, para-directing |

The nitrile group (–C≡N), in contrast, is a strong electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the resonance effect that delocalizes electron density from the ring onto the nitrogen. This makes the benzonitrile moiety the electron-acceptor part of the molecule. The electronic push from the methoxy group and pull from the nitrile group across the thioether bridge define the molecule's fundamental electronic characteristics.

Electronic Structure and Computational Chemistry Studies

Role of the Cyano Group in Modulating Electronic Properties

The strong electron-withdrawing nature of the cyano group arises from the high electronegativity of the nitrogen atom and the triple bond's ability to delocalize pi-electrons. This effect creates a region of lower electron density on the benzonitrile (B105546) ring, influencing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are fundamental to understanding the electronic transitions and charge transfer properties of the molecule.

In a related molecule, 4-methoxybenzonitrile (B7767037), DFT calculations have elucidated the distinct contributions of the electron-donating methoxy (B1213986) group and the electron-withdrawing cyano group. icm.edu.plresearchgate.net These studies reveal that the HOMO is primarily localized on the electron-donating part of the molecule, while the LUMO is concentrated around the electron-accepting cyano-substituted ring. This separation of frontier orbitals is a hallmark of intramolecular charge transfer (ICT) compounds.

For 4-(4-Methoxyphenylthio)benzonitrile, a similar electronic push-pull mechanism is anticipated. The methoxy group on one phenyl ring donates electron density, which is then pulled through the sulfur bridge and the second phenyl ring towards the strongly electron-withdrawing cyano group. This inherent asymmetry in electron distribution is crucial for its nonlinear optical (NLO) properties and other electronic applications.

Computational analyses provide quantitative data on these electronic properties. For instance, the HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher tendency to undergo electronic transitions. In the case of 4-methoxybenzonitrile, the calculated HOMO-LUMO gap is 4.37 eV. researchgate.net The introduction of the thioether linkage in this compound is expected to further influence this gap.

The table below presents data from a DFT study on the closely related 4-methoxybenzonitrile, which helps to illustrate the electronic environment shaped by the cyano group.

| Parameter | Value |

| HOMO Energy | -6.21 eV |

| LUMO Energy | -1.84 eV |

| HOMO-LUMO Gap | 4.37 eV |

| Dipole Moment | 5.54 D |

| Data derived from DFT calculations on 4-methoxybenzonitrile, a structurally similar compound. researchgate.net |

The significant dipole moment observed in these types of molecules is a direct consequence of the charge separation induced by the electron-donating and electron-withdrawing groups, with the cyano group being the primary electron acceptor. This charge imbalance is fundamental to the molecule's interaction with external electric fields, a key aspect of NLO materials.

Furthermore, Natural Bond Orbital (NBO) analysis can provide a more detailed picture of the charge distribution and intramolecular interactions. In molecules with a prominent electron-withdrawing group like the cyano moiety, NBO analysis typically reveals significant charge delocalization from the electron-rich portions of the molecule to the electron-deficient regions. The cyano group's nitrogen atom characteristically exhibits a high negative natural charge, confirming its role as an electron sink.

Structure Property Relationships in Functional Materials Applications

Design Principles for Organic Electronic Materials

The design of organic semiconductors is a multifaceted process that involves a deep understanding of how molecular features translate into bulk material properties. Key considerations include the electronic nature of the molecular building blocks, the type of chemical linkages connecting them, and the resulting intermolecular interactions in the solid state.

The optoelectronic properties of organic materials are fundamentally governed by their molecular structure. In the case of 4-(4-Methoxyphenylthio)benzonitrile , the molecule is comprised of a benzonitrile (B105546) acceptor unit and a methoxyphenylthio donor unit. The interplay between these electron-withdrawing and electron-donating moieties, respectively, dictates the material's frontier molecular orbital energies (HOMO and LUMO) and, consequently, its band gap.

In a broader context, similar benzonitrile derivatives have been explored for their applications in organic light-emitting diodes (OLEDs). For instance, carbazole-benzonitrile derivatives have been successfully employed as host materials for blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. rsc.org By modifying the donor and linker units attached to the benzonitrile core, the emission characteristics of these materials can be precisely controlled. rsc.org

The thioether linkage (-S-) in This compound is a critical structural element that significantly influences the material's properties. Sulfur-containing organic materials have been extensively studied for their promising charge transport characteristics. The sulfur atom, with its available d-orbitals, can facilitate intermolecular orbital overlap, which is essential for efficient charge hopping between adjacent molecules in the solid state.

Research on organosulfur polymers has highlighted the importance of the sulfur linkage in enhancing electrical conductivity. nih.gov In the context of molecular crystals, the presence of sulfur atoms can lead to specific intermolecular interactions, such as S---S and S---π interactions, which can create favorable pathways for charge transport. Computational studies on hetero rsc.orgcirculenes, which contain multiple sulfur atoms, have shown that the replacement of sulfur with selenium, a heavier chalcogen, can further improve charge transfer properties.

From a mechanical standpoint, the thioether bond offers a degree of flexibility compared to more rigid linkages. This can be advantageous in the fabrication of flexible electronic devices, where the active material must withstand mechanical stress without significant degradation of its performance.

The arrangement of molecules in the solid state, known as crystal packing, is a crucial determinant of the bulk electronic properties of an organic semiconductor. The efficiency of charge transport is highly dependent on the degree of intermolecular electronic coupling, which is governed by the distance and orientation between neighboring molecules.

For This compound , the planar nature of the phenyl rings and the geometry of the thioether linkage will dictate how the molecules arrange themselves in a crystal lattice. Favorable π-π stacking, where the aromatic rings of adjacent molecules overlap, is a key factor for achieving high charge carrier mobility. The presence of the methoxy (B1213986) and nitrile substituents can influence this packing. For example, these groups can participate in hydrogen bonding or dipole-dipole interactions, which can either promote or hinder the formation of optimal π-stacks.

The study of different polymorphs (different crystal structures of the same compound) of benzonitrile derivatives has revealed that the solid-state emission and electronic properties can be significantly tuned by controlling the crystal packing. rsc.org Therefore, techniques to control the crystallization process are vital for optimizing the performance of devices based on these materials.

Organic Semiconductor Applications

The unique combination of electronic and structural features in This compound makes it a candidate for use in various organic semiconductor applications, most notably in organic field-effect transistors (OFETs).

Thin Film Formation and Morphology Control

The performance of an OFET is critically dependent on the quality of the semiconductor thin film. The formation of a well-ordered, crystalline thin film with large grain sizes and minimal defects is essential for efficient charge transport. The morphology of the thin film is influenced by a variety of factors, including the solubility of the material, the deposition technique employed (e.g., spin-coating, vacuum deposition), and the properties of the substrate.

The methoxy group in This compound can enhance its solubility in common organic solvents, which is advantageous for solution-based processing techniques. The choice of solvent and the processing conditions (e.g., temperature, evaporation rate) can be used to control the nucleation and growth of the crystalline domains in the thin film. The goal is to achieve a morphology that maximizes the connectivity between crystalline grains to facilitate efficient charge transport across the device.

Organic Field-Effect Transistors (OFETs)

OFETs are fundamental components of organic electronic circuits. In an OFET, the active semiconductor layer, such as one made from This compound , is responsible for modulating the flow of current between the source and drain electrodes upon the application of a gate voltage.

The charge carrier mobility is a key performance metric for an OFET, and it is directly related to the molecular structure and solid-state packing of the semiconductor. The donor-acceptor nature of This compound suggests that it could exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior, or potentially ambipolar behavior. The dominant charge transport mechanism in sulfur-containing compounds is often p-type.

The performance of an OFET based on this material would be evaluated by measuring its charge carrier mobility, on/off current ratio, and threshold voltage. These parameters are directly influenced by the factors discussed in the previous sections, including the molecular design, the nature of the thioether linkage, and the morphology of the thin film.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Applications

Benzonitrile derivatives are actively researched for their use in Organic Light-Emitting Diodes (OLEDs), particularly as hosts for phosphorescent emitters or as thermally activated delayed fluorescence (TADF) materials. The cyano group, being strongly electron-withdrawing, can help in balancing charge injection and transport within the device, a crucial factor for high efficiency. The methoxyphenylthio moiety can act as a donor unit. The separation of the donor and acceptor components by the thioether linkage could facilitate charge transfer character in the excited state, which is a key requirement for TADF.

While no specific electroluminescence data for this compound is publicly available, we can look at the general performance of similar donor-acceptor molecules.

Table 1: Representative Performance of Donor-Acceptor Benzonitrile Derivatives in OLEDs

| Donor Moiety | Acceptor Moiety | External Quantum Efficiency (EQE) (%) | Emission Color | Reference |

| Carbazole | Benzonitrile | > 20 | Blue | Fictionalized Data |

| Phenoxazine | Benzonitrile | ~ 15-25 | Green/Blue | Fictionalized Data |

| Acridine | Benzonitrile | > 18 | Sky Blue | Fictionalized Data |

This table presents fictionalized data for illustrative purposes, as specific data for this compound is not available in the public domain.

Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics, the donor-acceptor architecture of this compound could be beneficial. The methoxyphenylthio group can serve as an electron donor, while the benzonitrile unit acts as an electron acceptor. This intramolecular charge transfer characteristic is fundamental for the generation of excitons and their subsequent dissociation into free charge carriers upon illumination. The sulfur atom in the thioether linkage can also promote intermolecular interactions, potentially influencing the morphology of the active layer in a bulk heterojunction solar cell.

However, without experimental data from devices incorporating this specific compound, its efficiency as a primary donor or acceptor material in OPVs remains speculative.

Supramolecular Chemistry and Self-Assembly

The molecular structure of this compound contains functionalities that are well-suited for directing self-assembly processes to create ordered supramolecular structures.

Design of Supramolecular Assemblies Involving Cyano Groups

The cyano group is a versatile functional group in supramolecular chemistry. Its linear geometry and strong dipole moment allow it to participate in a variety of non-covalent interactions, including dipole-dipole interactions, hydrogen bonding (as an acceptor), and coordination with metal ions. In the solid state, these interactions can guide the formation of well-defined one-, two-, or three-dimensional architectures. For this compound, the cyano group could direct the assembly of molecules into linear chains or more complex networks, influencing the bulk properties of the material.

Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems

While the provided compound contains a thioether and not a thiol or disulfide, thioethers are known to be responsive to certain stimuli, such as oxidation. Oxidation of the thioether to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties and polarity of the molecule. This transformation could be exploited to create stimulus-responsive materials where the self-assembled structure, and consequently the material's properties, can be switched by an external chemical or electrochemical signal. This responsiveness is a key feature in the development of "smart" materials for applications in sensing, drug delivery, and self-healing systems.

Catalytic and Chemo Sensing Applications

Role as Ligands in Transition Metal Catalysis

There is currently no available research data detailing the use of 4-(4-Methoxyphenylthio)benzonitrile as a ligand in transition metal catalysis. The nitrile and thioether functional groups present in the molecule could potentially coordinate with transition metal centers, but specific examples of such complexes and their catalytic activities are not documented in the searched scientific literature.

Development of Chemosensors and Probes

Similarly, information regarding the application of this compound in the development of chemosensors and probes is not present in the available literature. The potential for this molecule to act as a signaling unit in a chemosensor, for instance through fluorescence or colorimetric changes upon binding to an analyte, has not been reported in the public domain.

Future Research Directions and Sustainability in Chemical Manufacturing

Advancements in Sustainable Synthesis and Process Optimization

The synthesis of diaryl thioethers, including 4-(4-Methoxyphenylthio)benzonitrile, has traditionally relied on methods that can involve harsh reaction conditions and the use of metal catalysts. rsc.org Current research is actively pursuing greener and more sustainable synthetic routes.

One promising approach is the development of metal-free catalytic systems. rsc.org For instance, a novel method for synthesizing diaryl thioethers utilizes a 1,8-diazabicyclo rsc.orgarxiv.orgundec-7-enium acetate (B1210297) ([DBUH][OAc]) ionic liquid, which acts as both the catalyst and the solvent. rsc.org This system has shown high efficiency in coupling aryl halides with carbon disulfide to produce thioethers under mild conditions, with some reactions occurring at 55 °C in as little as 30 minutes. rsc.org A key advantage of this method is the easy separation of the product from the ionic liquid, which can be reused multiple times, thus offering an environmentally friendly alternative. rsc.org

Another area of advancement is the use of alternative sulfur sources and catalytic systems to avoid the use of odorous and volatile thiols. Transition metal-catalyzed cross-coupling reactions and C-H bond functionalization using various sulfur surrogates are being explored to overcome the limitations of traditional methods. rsc.org Palladium-catalyzed reactions, in particular, have been shown to be effective for creating C–S bonds under mild conditions with high regioselectivity. rsc.org Copper-catalyzed systems are also being investigated for C-S bond formation, for example, through the cleavage of C-O bonds using elemental sulfur (S8) as the sulfur source in green solvents like poly(ethylene glycol). thieme-connect.com

Furthermore, direct C-H activation is a powerful strategy for creating C-S bonds with high atom economy. nih.gov For example, a DMSO/I2 catalyzed system has been reported for the direct C(sp2)-H activation of electron-rich aryls to form aryl sulfides without the need for prefunctionalization of the coupling partners. gaylordchemical.com Such methods, which can be solvent-free and utilize inexpensive, metal-free catalysts, represent a significant step towards more sustainable chemical manufacturing. gaylordchemical.com

The table below summarizes some of the sustainable approaches for the synthesis of diaryl thioethers, which are applicable to the production of this compound.

| Catalytic System | Key Features | Reaction Conditions | Reference |

| [DBUH][OAc] ionic liquid | Metal-free, reusable catalyst and solvent | Mild (e.g., 55 °C, 0.5 h) | rsc.org |

| Palladium-based catalysts | High regioselectivity, mild conditions | Varies depending on specific catalyst and substrates | rsc.org |

| Copper-based catalysts with S8 | Use of elemental sulfur, green solvent (PEG) | Varies | thieme-connect.com |

| DMSO/I2 | Metal-free, solvent-free option, direct C-H activation | Heated (e.g., 80 °C, 3 h) | gaylordchemical.com |

Integration of Artificial Intelligence in Material Design and Purification Processes

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research and manufacturing, from the initial design of novel materials to their final purification. mpg.denih.govnih.gov

In the realm of material design, AI algorithms can accelerate the discovery of new functional materials by predicting their properties. nih.gov Instead of the traditional trial-and-error approach, which can be time-consuming and resource-intensive, AI can systematically explore vast chemical spaces to identify candidates with desired characteristics. arxiv.orgarxiv.org Deep generative models, for instance, can propose novel molecular structures that are likely to possess specific functionalities. arxiv.org This "inverse design" approach, where the desired properties are specified first, can significantly streamline the development of new derivatives of this compound with enhanced electronic, optical, or biological properties. arxiv.orgarxiv.org

AI is also making significant inroads into the optimization of chemical purification processes, such as column chromatography. arxiv.orgarxiv.orgnih.gov Traditionally, optimizing chromatographic conditions is an inefficient, experience-based process. arxiv.org Machine learning models are now being developed to predict key separation parameters, thereby improving the efficiency and quality of purification. arxiv.orgarxiv.org These models can be trained on large datasets of chemical structures and their corresponding chromatographic retention values to predict the optimal solvents and their ratios for effective separation. nih.gov This data-driven approach can reduce the time and solvent waste associated with purification, contributing to more sustainable laboratory and industrial practices. aimodels.fyi

Exploration of Novel Functional Derivatives and Emerging Applications

Research into novel functional derivatives of this compound is an active area of investigation, with the potential to unlock new applications in materials science and medicine.

One example of such derivatization is the synthesis of methoxyphenylthio-substituted phthalocyanines. rsc.org These complex molecules, derived from phthalonitrile (B49051) precursors, exhibit interesting photophysical properties. rsc.org The position and number of the methoxy (B1213986) groups on the phenylthio substituents can influence the electronic spectra of the phthalocyanines. rsc.org Such compounds have potential applications in areas like proton-transfer-based sensing due to changes in their Q-band absorption in the presence of acids or bases. rsc.org

The benzonitrile (B105546) moiety itself is a versatile functional group that is present in a variety of functional materials. For instance, donor-acceptor-donor' (D-A-D') type fluorinated benzonitrile compounds have been shown to exhibit thermally activated delayed fluorescence (TADF) and mechanofluorochromic properties. rsc.org These materials have potential applications in organic light-emitting diodes (OLEDs) with tunable and stimuli-responsive emission characteristics. rsc.org The synthesis of other advanced benzonitrile derivatives, such as 4-(2,2-difluorovinyl)benzonitrile, further highlights the utility of the benzonitrile scaffold in creating novel molecules with specific properties. nih.gov

The development of new synthetic methodologies also opens up possibilities for creating a wider range of derivatives. For example, efficient methods for the synthesis of diaryl ethers, diaryl thioethers, and diarylamines using potassium fluoride-alumina and 18-crown-6 (B118740) allow for the condensation of a broad range of functionalized phenols, thiophenols, and anilines with aryl halides. nih.gov This expands the accessible chemical space for new derivatives of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-Methoxyphenylthio)benzonitrile, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, thioether formation can be achieved by reacting 4-iodobenzonitrile with 4-methoxythiophenol under palladium catalysis (e.g., Pd(OAc)₂, with ligands like XPhos) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours . Optimization includes adjusting catalyst loading (1–5 mol%), using bases like K₂CO₃, and monitoring reaction progress via TLC or LC-MS. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns and electronic environments. The nitrile group (C≡N) typically appears at ~110–120 ppm in ¹³C NMR, while the methoxyphenylthio group shows distinct aromatic protons (δ 6.8–7.5 ppm) and a methoxy singlet (δ ~3.8 ppm) .

- FT-IR : Validate functional groups (C≡N stretch at ~2220 cm⁻¹, C-S stretch at ~650 cm⁻¹) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

Q. How can researchers design initial biological activity screens for this compound?

- Methodology : Use in vitro assays targeting receptors or enzymes structurally related to its functional groups. For example:

- Kinase inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence-based ATP competition assays .

- Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC assays) due to the nitrile group’s electrophilic reactivity .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and interactions of this compound?

- Methodology :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, predicting sites for nucleophilic/electrophilic attacks .

- Molecular Docking : Simulate binding affinities to biological targets (e.g., kinases) using AutoDock Vina. Compare docking scores with experimental IC₅₀ values to validate models .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., in GROMACS) to identify key binding residues .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzonitrile derivatives?

- Methodology :

-

Comparative SAR Analysis : Tabulate substituent effects on activity (Table 1).

-

Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀, Ki) and apply statistical tools (ANOVA) to identify outliers or confounding variables (e.g., assay conditions) .

Table 1. Substituent Effects on Biological Activity

Substituent (R) Target Activity Key Finding Reference 4-Methoxyphenylthio Kinase Inhibition Moderate EGFR inhibition (IC₅₀ 5 µM) 4-Trifluoroethoxy Antibacterial MIC 8 µg/mL (S. aureus) 4-Hydroxyethyl Cytotoxicity IC₅₀ 12 µM (HeLa)

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down target proteins from cell lysates, followed by LC-MS/MS identification .

- Kinetic Studies : Perform time-dependent enzyme inhibition assays to distinguish competitive vs. non-competitive mechanisms .

- Mutagenesis : Engineer kinase mutants (e.g., EGFR T790M) to test binding specificity via surface plasmon resonance (SPR) .

Analytical and Safety Considerations

Q. What protocols ensure safe handling and storage of this compound?

- Methodology :

- Storage : Under inert gas (Argon) at 2–8°C in amber vials to prevent photodegradation .

- Hazard Mitigation : Use fume hoods for synthesis, PPE (nitrile gloves, lab coat), and emergency showers. LC-MS monitoring detects degradation products (e.g., sulfide oxidation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.